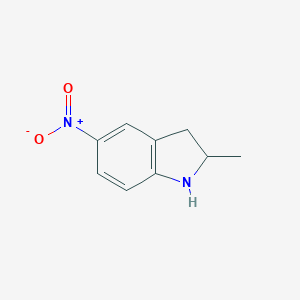
2-Methyl-5-nitroindoline
Vue d'ensemble
Description
2-Methyl-5-nitroindoline is a chemical compound with the molecular formula C9H10N2O2 . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitroindoline involves several steps, including condensation, oxime, cyclization, and nitration . Another synthesis process involves the use of 2-sodium sulfonate-1-ethanoyl indoles in a round-bottomed flask, followed by the addition of acetic acid and nitrosonitric acid .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitroindoline consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The electron charge distribution of this compound has been investigated using high-resolution single crystal X-ray data and ab initio calculations .Physical And Chemical Properties Analysis
2-Methyl-5-nitroindoline has a density of 1.2±0.1 g/cm3, a boiling point of 322.5±31.0 °C at 760 mmHg, and a flash point of 148.8±24.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 48.4±0.3 cm3, and its molar volume is 146.4±3.0 cm3 .Applications De Recherche Scientifique
Preparation of β-Cyanoindoles
2-Methyl-5-nitroindoline can be used as a reactant for the preparation of β-Cyanoindoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.
Synthesis of Methanoindoles
Methanoindoles can be synthesized using 2-Methyl-5-nitroindoline . These compounds are known for their psychoactive properties and are used in the study of various neurological disorders.
Development of Protein Kinase C Theta (PKCθ) Inhibitors
2-Methyl-5-nitroindoline is used in the development of Protein Kinase C Theta (PKCθ) inhibitors . PKCθ inhibitors have potential therapeutic applications in immune disorders, cancer, and other diseases.
Tubulin Polymerization Inhibitors
This compound is also used in the creation of tubulin polymerization inhibitors . These inhibitors can prevent the formation of microtubules, which are essential components of the cell’s cytoskeleton, and are therefore used in cancer research and treatment.
Peptide-mimetic Protease-activated Receptor-1 (PAR-1) Antagonists
2-Methyl-5-nitroindoline is used in the synthesis of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists . These antagonists can inhibit the action of PAR-1, a protein involved in various physiological processes including inflammation, and are therefore of interest in the treatment of inflammatory diseases.
Cytosolic Phospholipase A2α Inhibitors
Finally, 2-Methyl-5-nitroindoline is used in the development of cytosolic phospholipase A2α inhibitors . These inhibitors can reduce the production of inflammatory mediators and are therefore used in the study and treatment of inflammatory diseases.
Safety and Hazards
2-Methyl-5-nitroindoline is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing personal protective equipment .
Mécanisme D'action
Target of Action
It is often used in the synthesis of various inhibitors, suggesting that its targets could be related to the proteins or enzymes these inhibitors act upon .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitro group present in its structure .
Biochemical Pathways
Given its use in the synthesis of various inhibitors, it’s plausible that it may affect pathways related to the function of these inhibitors .
Result of Action
Given its use in the synthesis of various inhibitors, it’s likely that its effects would be related to the inhibition of the targets of these inhibitors .
Propriétés
IUPAC Name |
2-methyl-5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZJSSFSXFDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464026 | |
| Record name | 2-Methyl-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroindoline | |
CAS RN |
115210-54-3 | |
| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)







